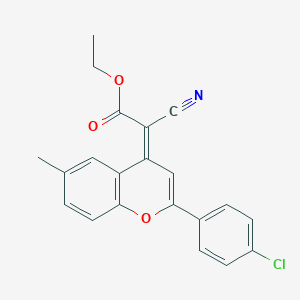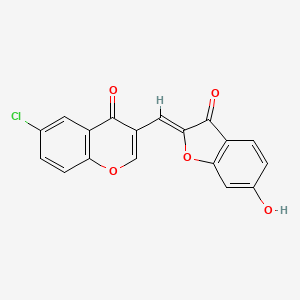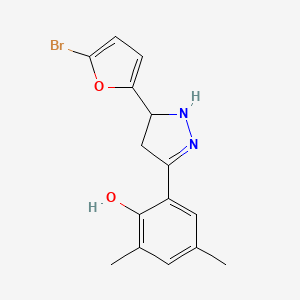![molecular formula C23H15ClFN3O B7749506 2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile](/img/structure/B7749506.png)
2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the acrylonitrile group and the 2-chloro-6-fluorobenzyl moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives and acrylonitrile-containing molecules. These compounds may share structural features and biological activities but differ in their specific properties and applications.
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potential.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O/c24-19-7-4-8-20(25)18(19)14-29-17-6-3-5-15(12-17)11-16(13-26)23-27-21-9-1-2-10-22(21)28-23/h1-12H,14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZYYRPVSOKEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-(1H-benzimidazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]acetonitrile](/img/structure/B7749428.png)

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylphenol](/img/structure/B7749433.png)
![2-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylphenol](/img/structure/B7749437.png)



![3-(3-((2-fluorobenzyl)oxy)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B7749466.png)

![2-(1,3-Benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7749482.png)

![2-(1,3-Benzothiazol-2-yl)-3-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7749491.png)
![2-(1,3-Benzothiazol-2-yl)-3-[4-[(4-tert-butylphenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7749493.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B7749515.png)
